2-Bromo-1-fluoro-4-(trichloromethoxy)benzene

Lipophilicity ADME Chromatography

2-Bromo-1-fluoro-4-(trichloromethoxy)benzene is a polyhalogenated aromatic compound with the molecular formula C7H3BrCl3FO and a molecular weight of 308.4 g/mol. Its structure features a benzene ring substituted with bromine at the 2-position, fluorine at the 1-position, and a trichloromethoxy (-OCCl₃) group at the 4-position.

Molecular Formula C7H3BrCl3FO
Molecular Weight 308.4 g/mol
CAS No. 1417567-56-6
Cat. No. B1404582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-4-(trichloromethoxy)benzene
CAS1417567-56-6
Molecular FormulaC7H3BrCl3FO
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(Cl)(Cl)Cl)Br)F
InChIInChI=1S/C7H3BrCl3FO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H
InChIKeyUOINNYSFFRHPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-fluoro-4-(trichloromethoxy)benzene (CAS 1417567-56-6): Technical Specifications and Procurement-Relevant Characteristics


2-Bromo-1-fluoro-4-(trichloromethoxy)benzene is a polyhalogenated aromatic compound with the molecular formula C7H3BrCl3FO and a molecular weight of 308.4 g/mol . Its structure features a benzene ring substituted with bromine at the 2-position, fluorine at the 1-position, and a trichloromethoxy (-OCCl₃) group at the 4-position . This compound belongs to the class of halogenated aromatic ethers and serves as a specialized building block in organic synthesis, particularly in medicinal chemistry and agrochemical research where precisely controlled physicochemical properties are required .

Why 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene (CAS 1417567-56-6) Cannot Be Replaced by In-Class Analogs Without Performance Consequences


Although compounds bearing similar halogenation patterns—such as 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS 286932-57-8) or regioisomeric trichloromethoxy variants—may appear interchangeable, critical differences in lipophilicity, steric profile, and synthetic utility preclude generic substitution. The trichloromethoxy group imparts a substantially higher logP (~3.4 vs. ~2.6 for the trifluoromethoxy analog) [1], influencing membrane permeability and chromatographic behavior. Moreover, the -OCCl₃ moiety serves as a direct precursor to -OCF₃ via halogen exchange, enabling divergent synthetic pathways that are inaccessible with preformed trifluoromethoxy analogs [2]. Substituting with an incorrect regioisomer (e.g., 2-bromo-1-fluoro-3-(trichloromethoxy)benzene, CAS 1417569-83-5) alters the relative reactivity of bromine versus fluorine in cross-coupling reactions, potentially compromising regioselectivity .

Quantitative Evidence for 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene (CAS 1417567-56-6): Comparator-Based Differentiation Data


Lipophilicity Differentiation: Trichloromethoxy vs. Trifluoromethoxy LogP Comparison

The trichloromethoxy (-OCCl₃) group confers substantially higher lipophilicity compared to the commonly employed trifluoromethoxy (-OCF₃) substituent. The logP of (trichloromethoxy)benzene is 3.41 [1], whereas (trifluoromethoxy)benzene exhibits a logP of 2.59 . This difference of approximately +0.82 log units corresponds to a ~6.6-fold increase in octanol/water partition coefficient, indicating that 2-bromo-1-fluoro-4-(trichloromethoxy)benzene is markedly more lipophilic than its -OCF₃ analog, 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS 286932-57-8).

Lipophilicity ADME Chromatography

Molecular Weight and Synthetic Utility as a Direct -OCF₃ Precursor

2-Bromo-1-fluoro-4-(trichloromethoxy)benzene (MW 308.4 g/mol) is 19.1% heavier than its -OCF₃ counterpart, 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (MW 259.0 g/mol) . More importantly, the -OCCl₃ group can be converted to -OCF₃ via halogen exchange with antimony(III) fluoride and antimony(V) chloride. Literature precedent demonstrates that (trichloromethoxy)benzene is converted to (trifluoromethoxy)benzene in 53% yield, while 1-chloro-4-(trichloromethoxy)benzene proceeds in 80% yield under identical conditions [1]. This establishes the target compound as a viable precursor for on-demand generation of the corresponding -OCF₃ analog, offering divergent synthetic flexibility not available when starting directly with the trifluoromethoxy compound.

Halogen Exchange Fluorination Synthetic Intermediates

Steric and Electronic Effects in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bulky trichloromethoxy group at the para position influences cross-coupling reactivity at the bromine site. Studies on analogous compounds indicate that steric hindrance from the -OCCl₃ group can reduce Suzuki-Miyaura coupling efficiency; however, employing Pd-XPhos catalysts at 80–100°C improves yields in Stille or Ullmann couplings . In contrast, the regioisomer 2-bromo-1-fluoro-3-(trichloromethoxy)benzene (CAS 1417569-83-5) positions the -OCCl₃ group ortho to bromine, creating a different steric environment that may alter reaction kinetics and product selectivity . This positional dependence underscores that the 4-trichloromethoxy substitution pattern of the target compound is not functionally equivalent to its 3-substituted regioisomer.

Cross-Coupling Suzuki-Miyaura Regioselectivity

Optimal Application Scenarios for 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene (CAS 1417567-56-6) Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Requiring Enhanced Lipophilicity

In lead optimization programs where increasing lipophilicity is desired to improve membrane permeability or modulate volume of distribution, 2-bromo-1-fluoro-4-(trichloromethoxy)benzene offers a logP advantage of approximately +0.82 units over the corresponding trifluoromethoxy analog [1]. This property is particularly valuable in central nervous system (CNS) drug discovery, where higher logP values (typically 2–5) are associated with improved blood-brain barrier penetration .

Divergent Synthesis of -OCF₃-Containing Libraries

The trichloromethoxy group serves as a latent trifluoromethoxy moiety. Using this compound as a common intermediate, researchers can either retain the -OCCl₃ group for maximum lipophilicity or convert it to -OCF₃ in yields of 53–80% under standard halogen exchange conditions [2]. This strategy enables parallel synthesis of compound libraries that systematically vary the halogenation pattern on the alkoxy group, facilitating structure-property relationship (SPR) analysis without duplicative synthetic effort.

Agrochemical Intermediate with Targeted Environmental Persistence

The higher logP of trichloromethoxy-substituted aromatics correlates with increased soil adsorption and reduced aqueous mobility [1]. For herbicide or fungicide development programs seeking to balance bioactivity with controlled environmental fate, this compound provides a building block with predictable partitioning behavior. Its bromine handle allows for subsequent diversification via cross-coupling to generate candidate molecules with tailored physicochemical profiles .

Chromatographic Method Development and Analytical Standards

The distinct logP of 2-bromo-1-fluoro-4-(trichloromethoxy)benzene (estimated ~3.4) [1] relative to its -OCF₃ analog (logP ~2.6) results in significantly different retention times on reversed-phase HPLC columns. This compound can serve as a retention time marker or internal standard in methods requiring baseline separation of halogenated aromatic analytes. Its polyhalogenated nature also provides a characteristic isotopic pattern detectable by mass spectrometry.

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